An In-depth Technical Guide to the Chemical Properties of Oxazol-2-ylmethanamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Oxazol-2-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(Aminomethyl)oxazole Scaffold
The oxazole ring system is a foundational heterocyclic motif in medicinal chemistry, prized for its unique electronic properties and its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] As a privileged structure, the oxazole core offers a stable aromatic scaffold that is amenable to diverse functionalization. Oxazol-2-ylmethanamine hydrochloride, in particular, serves as a critical building block in drug discovery and development. It provides a primary amine handle at the C2 position, a site synthetically strategic for constructing amides, sulfonamides, and other key functional groups, thereby enabling the exploration of vast chemical space. This guide offers a comprehensive examination of its chemical properties, reactivity, synthesis, and characterization, providing researchers with the technical insights necessary to effectively utilize this versatile compound.
Core Chemical and Physical Properties
Oxazol-2-ylmethanamine hydrochloride is a solid at room temperature, typically supplied as a white to off-white powder.[2][3] Its hydrochloride salt form enhances stability and improves solubility in aqueous and polar protic solvents, which is advantageous for various experimental setups.[4]
Chemical Structure and Identifiers
The structure consists of a five-membered oxazole ring substituted at the 2-position with an aminomethyl group, presented as its hydrochloride salt.
Caption: Chemical structure of Oxazol-2-ylmethanamine hydrochloride.
The compound is identified by the following key numbers and codes:
Physicochemical and Computational Data
The following table summarizes key physicochemical and computationally predicted properties, which are essential for planning synthetic transformations, designing assays, and understanding the compound's pharmacokinetic profile.
| Property | Value | Source(s) |
| Physical Form | Solid | [2][3] |
| Molecular Weight | 134.56 g/mol | [5][8] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |
| Predicted logP | 0.5551 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
| Predicted pKa (Conjugate Acid) | 7.82 ± 0.29 | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Reactivity Profile: A Tale of Two Moieties
The chemical behavior of Oxazol-2-ylmethanamine hydrochloride is governed by the interplay between the aromatic oxazole ring and the nucleophilic primary amine.
The Oxazole Ring: Aromaticity and Site-Selectivity
The oxazole ring is aromatic, but the uneven electron distribution caused by the electronegative oxygen and nitrogen atoms creates a nuanced reactivity profile.[1]
-
Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-type nitrogen at position 3.[1] When forced, substitution, if it occurs, favors the C4 or C5 positions.[9]
-
Nucleophilic Attack: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[9] However, for the parent ring, this often leads to ring cleavage rather than substitution.[9] The presence of the aminomethyl group at C2 makes direct nucleophilic attack on the ring at this position sterically hindered and electronically unfavorable.
-
Deprotonation: The proton at the C2 position of an unsubstituted oxazole is the most acidic (pKa ≈ 20), allowing for deprotonation by strong bases to form a 2-lithio-oxazole intermediate.[1] This pathway is blocked in the target molecule.
-
Cycloaddition Reactions: Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful method for synthesizing substituted pyridines.[1][10]
Caption: Key reactivity pathways of the oxazole ring system.
The Aminomethyl Group: A Gateway to Derivatization
The primary amine is the most reactive site on the molecule for most common synthetic transformations. After neutralization of the hydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine), the resulting free amine is a potent nucleophile. This enables a wide array of derivatization strategies crucial for structure-activity relationship (SAR) studies:
-
Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, though over-alkylation can be a challenge.
Synthesis and Characterization Protocols
The following protocols provide a framework for the synthesis and validation of Oxazol-2-ylmethanamine hydrochloride. These methodologies are designed to be self-validating, ensuring high confidence in the final product's identity and purity.
Representative Synthesis Protocol
While several routes to the oxazole core exist, a practical approach to installing the aminomethyl group at the C2 position can be envisioned through the reduction of a 2-cyanooxazole precursor. This two-step process offers a reliable and scalable pathway.
Caption: Two-step workflow for the synthesis of the target compound.
Step 1: Reduction of 2-Cyanooxazole to Oxazol-2-ylmethanamine
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0°C in an ice bath.
-
Addition: Dissolve 2-cyanooxazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH slurry via the dropping funnel, maintaining the temperature below 10°C.
-
Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride and the nitrile, preventing side reactions and ensuring safety.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.
-
Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing excess LAH, resulting in the formation of granular inorganic salts that are easily filtered.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base, which can be purified by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified Oxazol-2-ylmethanamine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.
-
Precipitation: Slowly add a solution of HCl in diethyl ether or dioxane (e.g., 2M solution, 1.1 equivalents) to the stirred solution.
-
Isolation: The hydrochloride salt will typically precipitate immediately. Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Structural Verification and Purity Analysis
Confirming the identity and purity of the synthesized material is paramount. A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.
Protocol: Standard Characterization
-
Sample Preparation: Prepare samples by dissolving the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis and in a high-purity solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the predicted structure.
-
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.6-9.0 (br s, 3H, -NH₃⁺), ~8.3 (d, 1H, oxazole H5), ~7.4 (d, 1H, oxazole H4), ~4.3 (s, 2H, -CH₂-). Note: These are estimated shifts and may vary.
-
-
¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. The number of signals and their chemical shifts should match the target structure.
-
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~158 (C2), ~142 (C5), ~130 (C4), ~38 (-CH₂-). Note: These are estimated shifts.
-
-
Mass Spectrometry (LC-MS): Perform LC-MS analysis using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₄H₆N₂O, the expected exact mass is 99.0558.
-
-
Purity Analysis (HPLC): Use a reverse-phase HPLC method with UV detection to determine the purity of the compound. The product should ideally appear as a single major peak, with purity typically >95%.
Applications in Drug Discovery
Oxazol-2-ylmethanamine hydrochloride is a valuable building block for synthesizing libraries of compounds for screening. The 2-(aminomethyl)oxazole motif is found in compounds investigated for various therapeutic targets. For instance, derivatives of oxazol-2-amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[11][12] The primary amine allows for the facile introduction of diverse substituents to probe the binding pocket of target proteins, making it an ideal starting point for hit-to-lead and lead optimization campaigns.
Safety and Handling
As a research chemical, Oxazol-2-ylmethanamine hydrochloride requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation mark).[2][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[2]
-
References
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Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Available from: [Link]
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(1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230. PubChem. Available from: [Link]
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Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655. PubChem. Available from: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]
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Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules. Available from: [Link]
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Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available from: [Link]
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